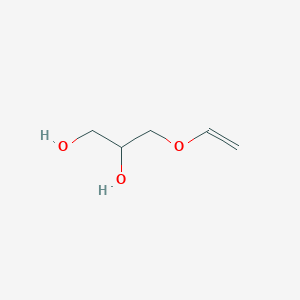![molecular formula C29H60N2O B14279651 N-[3-(Dimethylamino)propyl]tetracosanamide CAS No. 138527-96-5](/img/structure/B14279651.png)
N-[3-(Dimethylamino)propyl]tetracosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dimethylamino)propyl]tetracosanamide is a chemical compound with the molecular formula C27H55N2O. It is an amide derivative of tetracosanoic acid, featuring a dimethylamino group attached to a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[3-(Dimethylamino)propyl]tetracosanamide can be synthesized through the reaction of tetracosanoic acid with N,N-dimethylpropane-1,3-diamine. The reaction typically involves the formation of an amide bond between the carboxyl group of tetracosanoic acid and the amine group of N,N-dimethylpropane-1,3-diamine. This process can be catalyzed by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a suitable solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Dimethylamino)propyl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amides or tertiary amines.
Aplicaciones Científicas De Investigación
N-[3-(Dimethylamino)propyl]tetracosanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Mecanismo De Acción
The mechanism of action of N-[3-(Dimethylamino)propyl]tetracosanamide involves its ability to interact with lipid membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in membrane permeability and protein stability. This compound can also form micelles, which can encapsulate hydrophobic molecules and facilitate their transport across biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: A similar compound used in polymer chemistry for the synthesis of pH-responsive hydrogels.
N,N-Dimethylpropane-1,3-diamine: A precursor in the synthesis of various amides and surfactants.
Stearic acid 3-(dimethylaminopropyl)amide: Another amide derivative with similar surfactant properties.
Uniqueness
N-[3-(Dimethylamino)propyl]tetracosanamide is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics. This makes it particularly effective in forming stable micelles and enhancing the solubility of hydrophobic compounds in aqueous solutions. Its ability to interact with biological membranes and proteins also sets it apart from shorter-chain analogs.
Propiedades
Número CAS |
138527-96-5 |
|---|---|
Fórmula molecular |
C29H60N2O |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]tetracosanamide |
InChI |
InChI=1S/C29H60N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29(32)30-27-25-28-31(2)3/h4-28H2,1-3H3,(H,30,32) |
Clave InChI |
QQBIQLVGDOJOIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)




